1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-
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Overview
Description
1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]- is a chemical compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a bromine and a chlorophenyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]- can be achieved through several synthetic routes One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ringIndustrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include N-bromosuccinimide (NBS) for bromination and various bases or acids for substitution reactions
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial activity against various pathogens, including bacteria and fungi
Industry: The compound can be used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens, leading to their death. It may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]- can be compared with other benzimidazole derivatives:
1H-Benzimidazole, 2-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-: Similar structure but with a different position of the chlorine atom.
Piperazinyl benzimidazoles: Known for their antifungal activity.
2-Substituted phenyl-1H-benzimidazoles: Evaluated for their antimicrobial properties.
Properties
CAS No. |
62871-42-5 |
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Molecular Formula |
C20H14BrClN2O |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H14BrClN2O/c21-14-7-10-19(25-12-13-5-8-15(22)9-6-13)16(11-14)20-23-17-3-1-2-4-18(17)24-20/h1-11H,12H2,(H,23,24) |
InChI Key |
YFSHAAADWQTEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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